Orthogonal Protection Enables Site-Specific C-Terminal Activation
N-Me-D-Asp(OtBu)-OMe.HCl is distinguished by its orthogonal α-carboxyl protection as a methyl ester (OMe), in contrast to the free α-carboxylic acid found in Fmoc-protected N-methyl aspartic acid derivatives such as Fmoc-N-Me-D-Asp(OtBu)-OH. This allows for direct C-terminal activation via saponification to the free acid, a feature not possible with the Fmoc analog . The methyl ester provides a stable protecting group orthogonal to both Fmoc (base-labile) and tert-butyl (acid-labile) groups .
| Evidence Dimension | α-Carboxyl Protection Group |
|---|---|
| Target Compound Data | Methyl ester (OMe) |
| Comparator Or Baseline | Fmoc-N-Me-D-Asp(OtBu)-OH: Free carboxylic acid (OH) |
| Quantified Difference | Orthogonal vs. non-orthogonal |
| Conditions | Solid-phase peptide synthesis (SPPS) context |
Why This Matters
This orthogonal protection dictates fundamentally different synthetic strategies; the methyl ester enables C-terminal elongation or cyclization, while the Fmoc analog is exclusively for N-terminal incorporation.
